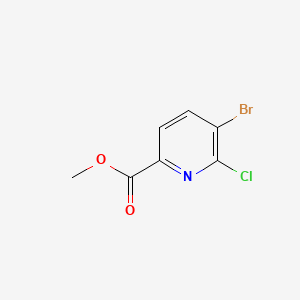
Methyl 5-bromo-6-chloropicolinate
Übersicht
Beschreibung
Methyl 5-bromo-6-chloropicolinate is a chemical compound with the molecular formula C7H5BrClNO2 . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of Methyl 5-bromo-6-chloropicolinate is 250.48 . The InChI Key is WINGWVOUOFMOJQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Methyl 5-bromo-6-chloropicolinate is an off-white to pale-yellow to yellow-brown to brown solid . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Crystallography and Solid-State Chemistry
Methyl 5-bromo-6-chloropicolinate’s crystal structure provides insights into molecular packing and intermolecular interactions. Crystallographers study its lattice arrangement, hydrogen bonding patterns, and symmetry. Such knowledge contributes to our understanding of solid-state behavior and material properties.
For more information, you can also refer to the Ambeed product page . Additionally, the crystal structure of 5-bromopicolinic acid monohydrate, which shares similarities with our compound, has been studied here .
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 5-bromo-6-chloropicolinate is a derivative of picolinic acid . Picolinic acid and its derivatives have been known to act as organic ligands, forming metal-organic complexes . .
Mode of Action
As a derivative of picolinic acid, it may share similar properties and interact with its targets to form metal-organic complexes
Biochemical Pathways
The biochemical pathways affected by Methyl 5-bromo-6-chloropicolinate are currently unknown. Picolinic acid and its derivatives are known to interact with metal ions, potentially affecting metal-dependent biochemical pathways
Result of Action
As a derivative of picolinic acid, it may share similar properties and have similar effects
Eigenschaften
IUPAC Name |
methyl 5-bromo-6-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWGHRWBXIRYFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673231 | |
| Record name | Methyl 5-bromo-6-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214353-79-3 | |
| Record name | Methyl 5-bromo-6-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


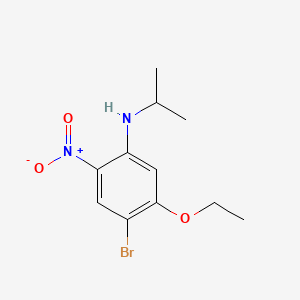
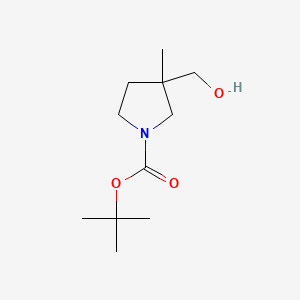

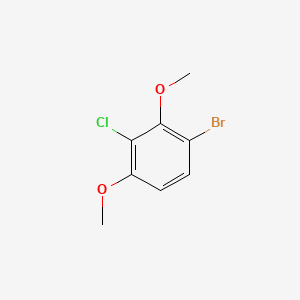

![tert-Butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B567661.png)
![N4-(2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)-N6-methylpyrimidine-4,6-diamine](/img/structure/B567663.png)

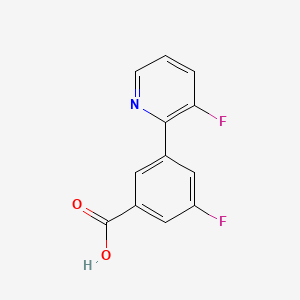
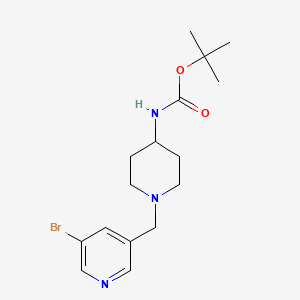

![4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B567676.png)
